molecular formula C24H32O6 B1229815 Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione

Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione

Cat. No. B1229815
M. Wt: 416.5 g/mol
InChI Key: REDVWPQXGVFYQX-AYQBYMDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione is a natural product found in Croton kongensis with data available.

Scientific Research Applications

Antimycobacterial and Antimalarial Properties

Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione, along with other similar compounds, has been identified with antimycobacterial and antimalarial activities. These compounds, isolated from Croton kongensis, demonstrated considerable efficacy in inhibiting mycobacterial growth and malaria parasites (Thongtan et al., 2003).

Inhibition of Nitric Oxide Production

Diterpenoids isolated from Isodon japonicus, similar to Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione, were found to have inhibitory effects on LPS-induced production of nitric oxide in murine macrophage cells (Hong et al., 2007).

Cytotoxic Activity

Several 8,9-secokaurane diterpenes, including compounds similar to Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione, have been shown to possess cytotoxic activity against human tumor cell lines. This indicates potential for cancer research and treatment (Perry et al., 1996).

Microbiological Transformations

Studies on microbiological transformation of related compounds have been conducted to understand their biosynthetic pathways and potential derivatives for pharmaceutical applications (Fraga et al., 2007).

properties

Product Name

Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(2R,4R,9R,11S,13R)-2-acetyloxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-11-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate

InChI

InChI=1S/C24H32O6/c1-13-16-10-17(21(13)27)18(29-14(2)25)12-20-23(4,5)8-7-9-24(20,6)22(28)19(11-16)30-15(3)26/h10,16,18-20H,1,7-9,11-12H2,2-6H3/t16-,18+,19-,20+,24+/m0/s1

InChI Key

REDVWPQXGVFYQX-AYQBYMDZSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2C=C([C@@H](C[C@H]3[C@](C1=O)(CCCC3(C)C)C)OC(=O)C)C(=O)C2=C

Canonical SMILES

CC(=O)OC1CC2C=C(C(CC3C(CCCC3(C1=O)C)(C)C)OC(=O)C)C(=O)C2=C

synonyms

DAKDD cpd
ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione
Reactant of Route 2
Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione
Reactant of Route 3
Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione
Reactant of Route 4
Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione
Reactant of Route 5
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Reactant of Route 6
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Ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione

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